3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine
CAS No.: 124863-82-7
Cat. No.: VC20760649
Molecular Formula: C25H38FNO2Si
Molecular Weight: 431.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 124863-82-7 |
---|---|
Molecular Formula | C25H38FNO2Si |
Molecular Weight | 431.7 g/mol |
IUPAC Name | [5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol |
Standard InChI | InChI=1S/C25H38FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-13,16-17,28H,14-15H2,1-9H3 |
Standard InChI Key | DWLGERDWFIXFKS-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)CO[Si](C)(C)C(C)(C)C |
Chemical Identity and Structural Characteristics
Basic Identification
3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine is identified by the CAS Registry Number 124863-82-7, which serves as its unique international identifier in chemical databases and regulatory systems . The molecule has a molecular formula of C25H38FNO2Si and a calculated molecular weight of 431.66 g/mol . This compound belongs to the class of substituted pyridines, featuring multiple functional groups that contribute to its chemical reactivity and utility.
Structural Features
The structural backbone of this compound consists of a pyridine ring that serves as the central scaffold. The pyridine core is heavily substituted with several key functional groups that define its chemical behavior:
-
A 4-fluorophenyl group at the 4-position of the pyridine ring
-
Two isopropyl (diisopropyl) groups at positions 2 and 6
-
A tert-butyldimethylsilyloxymethyl group at position 3
-
A hydroxymethyl group at position 5
These functional groups create a molecule with both hydrophobic regions (from the isopropyl and tert-butyldimethylsilyl groups) and hydrophilic centers (from the hydroxymethyl group), influencing its solubility profile and reactivity patterns .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogues:
Synonym | Type |
---|---|
3-Pyridinemethanol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-2,6-bis(1-methylethyl)- | Chemical name |
(5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)-4-(4-Fluorophenyl)-2,6-Diisopropylpyridin-3-Yl)Methanol | Alternative name |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | IUPAC name |
These alternative names all describe the same molecular entity but use different nomenclature conventions that may be encountered in various databases and literature sources .
Physical and Chemical Properties
Physical State and Appearance
This compound typically appears as a yellowish oil at standard temperature and pressure . Unlike many crystalline compounds, its oily nature suggests relatively weak intermolecular forces, likely due to the bulky substituents that prevent efficient molecular packing.
Solubility Profile
The compound demonstrates selective solubility in organic solvents but is generally insoluble in water. Specifically, it readily dissolves in:
This solubility profile is consistent with its molecular structure, which contains both polar functional groups (the hydroxymethyl group) and significant hydrophobic regions (the silyl ether and isopropyl groups).
Property | Value | Source |
---|---|---|
Molecular Formula | C25H38FNO2Si | |
Molecular Weight | 431.66 g/mol | |
Physical Form | Oil | |
Color | Yellowish | |
Solubility | Acetone, Chloroform, Dichloromethane | |
CAS Number | 124863-82-7 |
Applications in Organic Synthesis
Role as a Synthetic Intermediate
3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine plays a significant role as an intermediate in organic synthesis pathways . The presence of the tert-butyldimethylsilyl (TBDMS) protecting group on one hydroxymethyl group while leaving another hydroxymethyl group free is particularly valuable for selective synthetic transformations. This orthogonal protection strategy allows for sequential reactions at different sites on the molecule.
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazard statements indicate that proper precautions must be taken when handling this material in a laboratory setting .
Precautionary Measures
Standard safety precautions for handling this compound include:
-
Wearing appropriate personal protective equipment, including gloves, eye protection, and lab coats (P280)
-
Using proper eye washing techniques if exposure occurs (P305+P351+P338)
-
Ensuring adequate ventilation when handling to prevent inhalation of vapors
First Aid Measures
In case of accidental exposure, the following first aid measures are recommended:
-
Inhalation: Move to fresh air; if breathing difficulties persist, seek medical attention
-
Skin contact: Wash with soap and plenty of water, consult a physician if irritation persists
-
Eye contact: Rinse thoroughly with water for at least 15 minutes and seek medical advice
-
Ingestion: Never give anything by mouth to an unconscious person; rinse mouth with water and seek immediate medical attention
Supplier | Product Number | Package Size | Purity | Price (USD) |
---|---|---|---|---|
TRC | B691430 | 100 mg | Not specified | $880 |
American Custom Chemicals Corporation | ORS0001370 | 100 mg | 95.00% | $1,501.50 |
Medical Isotopes, Inc. | 7985 | 50 mg | Not specified | $1,800 |
This pricing information indicates that the compound is a high-value specialty chemical, with costs ranging from $8.80 to $36.00 per milligram depending on the supplier and quantity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume